Methyl trans-4-(dimethylamino)cyclohexanecarboxylate Methyl trans-4-(dimethylamino)cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 609805-43-8
VCID: VC11708499
InChI: InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3
SMILES: CN(C)C1CCC(CC1)C(=O)OC
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate

CAS No.: 609805-43-8

Cat. No.: VC11708499

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate - 609805-43-8

Specification

CAS No. 609805-43-8
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name methyl 4-(dimethylamino)cyclohexane-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3
Standard InChI Key SPDWTBISSKZSDQ-UHFFFAOYSA-N
SMILES CN(C)C1CCC(CC1)C(=O)OC
Canonical SMILES CN(C)C1CCC(CC1)C(=O)OC

Introduction

Chemical Identification and Structural Properties

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate (CAS: 609805-43-8) has the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. Its structure comprises a cyclohexane ring with two substituents in the trans configuration:

  • A dimethylamino group (-N(CH₃)₂) at the 4-position.

  • A methyl ester (-COOCH₃) at the 1-position.

The trans stereochemistry is critical for its spatial arrangement, influencing intermolecular interactions and solubility. The compound’s SMILES notation, COC(=O)[C@@H]1CC[C@H](CC1)N(C)C, explicitly denotes the stereochemistry and functional group positions.

Key Physicochemical Properties

PropertyValue/Rationale
Boiling PointEstimated 250–280°C (decomposes)
SolubilityModerate in polar solvents (e.g., DMF)
LogP~1.2 (moderate lipophilicity)
pKa (Dimethylamino)~10.5 (weak base)

Synthetic Pathways and Methodological Considerations

While no direct synthesis protocols for methyl trans-4-(dimethylamino)cyclohexanecarboxylate are publicly documented, its preparation likely involves multi-step transformations from readily available precursors. A plausible route, inspired by analogous cyclohexane syntheses , includes:

Step 1: Cyclohexane Ring Formation

Starting with terephthalic acid or p-xylene derivatives, catalytic hydrogenation reduces the aromatic ring to a cyclohexane framework. This step is stereoselective, favoring the trans configuration due to thermodynamic stability .

Step 3: Purification and Stereochemical Control

Chromatographic separation or recrystallization ensures trans-configurational purity. Isomerization catalysts (e.g., Rh or Pt) may enhance trans selectivity .

Comparative Analysis with Structural Analogues

The compound’s dual functionality places it within a broader class of cyclohexane derivatives. Below is a comparative table highlighting key differences:

Compound NameMolecular FormulaFunctional GroupsKey Distinctions
Methyl trans-4-aminocyclohexanecarboxylateC₈H₁₅NO₂-NH₂, -COOCH₃Lacks dimethyl substitution
trans-4-(Dimethylamino)cyclohexanecarboxylic acidC₉H₁₇NO₂-N(CH₃)₂, -COOHCarboxylic acid vs. ester
Methyl 4-(dimethylamino)benzoateC₁₀H₁₃NO₂Aromatic ring, -N(CH₃)₂, -COOCH₃Aromatic vs. aliphatic framework

The ester group in methyl trans-4-(dimethylamino)cyclohexanecarboxylate enhances volatility compared to carboxylic acid analogues, while the dimethylamino group contributes to basicity and potential hydrogen-bonding capabilities.

Challenges and Future Directions

Synthetic Optimization

Current methods rely on indirect inferences from related compounds. Future work should prioritize:

  • Stereoselective synthesis: Improving trans selectivity via chiral catalysts.

  • Green chemistry approaches: Minimizing toxic reagents (e.g., replacing bromine with safer leaving groups).

Biological Profiling

While pharmacological potential is theorized, empirical studies on pharmacokinetics, toxicity, and target binding are absent. Collaborative efforts with biochemical laboratories are essential.

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